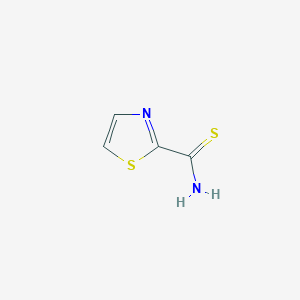

Thiazole-2-carbothioic acid amide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-3(7)4-6-1-2-8-4/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDORZTKINJTHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569434 | |

| Record name | 1,3-Thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-41-0 | |

| Record name | 1,3-Thiazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide: Synthesis, Characterization, and Applications

Abstract

Thiazole-2-carbothioic acid amide, also known as 2-Thiazolecarbothioamide, is a heterocyclic organic compound featuring a core thiazole ring substituted at the 2-position with a carbothioamide group. This molecule serves as a versatile building block in medicinal and agricultural chemistry.[1] Its unique structural arrangement imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents and agrochemicals.[1][2]

Molecular Structure and Physicochemical Properties

This compound is characterized by a five-membered aromatic thiazole ring containing one sulfur and one nitrogen atom, with a thioamide functional group (-C(=S)NH₂) attached to the carbon atom positioned between the heteroatoms (C2).

The presence of the electron-rich thiazole ring and the reactive thioamide group defines the molecule's chemical behavior. The thiazole nucleus is a key pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The thioamide group is a bioisostere of the amide group and is often employed in drug design to modulate properties like solubility, stability, and receptor binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3-thiazole-2-carbothioamide | |

| Synonyms | 2-Thiazolecarbothioamide | [1] |

| CAS Number | 60758-41-0 | [1] |

| Molecular Formula | C₄H₄N₂S₂ | [1] |

| Molecular Weight | 144.22 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Characterization

Conceptual Synthesis Protocol: Thionation of 2-Cyanothiazole

The conversion of a nitrile to a thioamide (thionation) is the key synthetic step. This can be achieved using various thionating agents. A common and effective method involves the use of hydrogen sulfide (H₂S) or its solid surrogates.

Principle of the Reaction: The reaction proceeds via the nucleophilic addition of a sulfide species to the electrophilic carbon of the nitrile group. This transformation is often catalyzed by a base, such as an amine, which activates the H₂S or facilitates the reaction.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-cyanothiazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine. The choice of solvent is critical to ensure the solubility of the starting material and to facilitate the reaction with the gaseous or solid thionating agent.

-

Addition of Base and H₂S Source: Add a catalytic amount of a suitable base, such as triethylamine or pyridine (which can also serve as the solvent). Introduce the sulfur source. This can be done by bubbling hydrogen sulfide gas through the solution or by adding a solid H₂S equivalent like sodium hydrosulfide (NaSH).[3] Using a solid source is often preferred for safety and ease of handling.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting nitrile and the formation of the product.

-

Workup and Isolation: Upon completion, the reaction is typically quenched by pouring the mixture into water. This precipitates the crude product, as thioamides are generally less soluble in water than their nitrile precursors.

-

Purification: The precipitated solid is collected by filtration, washed with water to remove residual solvent and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard battery of spectroscopic and analytical techniques would be employed. This workflow represents a self-validating system, where each analysis provides complementary information to build a complete structural picture.

Caption: Experimental workflow for the synthesis and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the presence of the thiazole ring protons and the amide (-NH₂) protons, showing characteristic chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would identify all four unique carbon atoms in the molecule, including the distinct chemical shift of the thiocarbonyl (C=S) carbon.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amide group (typically 3100-3400 cm⁻¹) and the C=S (thiocarbonyl) stretch.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound, confirming the molecular formula C₄H₄N₂S₂ by showing the molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺).

-

Elemental Analysis: Would determine the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula C₄H₄N₂S₂.

Applications in Drug Development and Agrochemicals

This compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more elaborate molecules for the pharmaceutical and agricultural industries.[1][2]

Pharmaceutical Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of drugs. This compound provides a reactive handle to construct molecules targeting various diseases.

-

Antimicrobial Agents: The core structure is used to synthesize novel compounds with potential antibacterial and antifungal properties.[2]

-

Anticancer Agents: Thiazole derivatives are key components of several anticancer drugs. This building block can be used in the synthesis of kinase inhibitors or other targeted therapies.

-

Enzyme Inhibition: As a versatile intermediate, it is used to develop compounds for biochemical research aimed at understanding metabolic pathways through enzyme inhibition.

The general pathway involves using the thioamide group or the thiazole ring as a scaffold to add other pharmacophoric elements, thereby creating a library of new chemical entities for biological screening.

Caption: Role of this compound in a typical drug discovery workflow.

Agrochemical Chemistry

In agriculture, nitrogen- and sulfur-containing heterocyclic compounds are frequently used as active ingredients in pesticides. This compound serves as a precursor for:

-

Fungicides and Herbicides: Its structure is incorporated into more complex molecules designed to protect crops from fungal diseases and unwanted weeds, contributing to improved agricultural yields.[1][2]

Conclusion

This compound is a foundational chemical entity whose value lies not in its own end-use biological activity, but in its role as a versatile and reactive building block. Its straightforward, albeit sparsely documented, synthesis and the dual chemical utility of its thiazole and thioamide moieties make it a significant tool for researchers in synthetic, medicinal, and agricultural chemistry. The continued exploration of derivatives synthesized from this compound holds promise for the development of novel and effective solutions for healthcare and crop protection.

References

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PubMed Central. Available at: [Link]

-

Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. ResearchGate. Available at: [Link]

-

Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

2-Methyl-1,3-Thiazole-4-Carbothioamide. ChemBK. Available at: [Link]

-

Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

Sources

Thiazole-2-carbothioic acid amide CAS number 60758-41-0

An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide (CAS: 60758-41-0): A Versatile Scaffold for Scientific Innovation

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound (CAS Number: 60758-41-0). This guide moves beyond a simple data summary to provide field-proven insights into its synthesis, applications, and handling, grounded in established scientific principles. Our objective is to furnish a reliable, in-depth resource that explains not only the "what" but also the "why" behind the experimental and strategic choices involving this versatile chemical entity.

Core Physicochemical & Structural Data

This compound, also known as 2-Thiazolecarbothioamide, is a heterocyclic compound featuring a core thiazole ring functionalized with a thioamide group at the 2-position.[1] This structural arrangement is not merely incidental; the electron-rich thiazole ring and the hydrogen-bonding capabilities of the thioamide group are primary drivers of its utility as a building block in various chemical domains.[1][2]

The thiazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the potential of its derivatives.[3][4] The thioamide group, a bioisostere of the more common amide, can offer advantages in molecular recognition and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60758-41-0 | [1][5] |

| Synonyms | 2-Thiazolecarbothioamide, 1,3-Thiazole-2-thiocarboxamide | [1][6] |

| Molecular Formula | C₄H₄N₂S₂ | [1][5] |

| Molecular Weight | 144.22 g/mol | [1][5] |

| Appearance | Yellow solid | [1][2][5] |

| Purity | Commercially available at ≥95% to 99% | [1] |

| Boiling Point | ~284 °C (Predicted/Unverified) | [6] |

| Solubility | Data not widely available; likely soluble in polar organic solvents | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area (0-8 °C recommended) | [1][5] |

Synthesis and Analytical Characterization

The reliable synthesis and rigorous characterization of starting materials are foundational to any research program. This compound is accessible through established synthetic routes, most commonly from 2-cyanothiazole.[7]

Synthesis Pathway: From Nitrile to Thioamide

The conversion of a nitrile (R-C≡N) to a primary thioamide (R-C(=S)NH₂) is a standard transformation in organic synthesis. It typically involves the addition of a sulfur nucleophile, such as hydrogen sulfide or its salts, to the electrophilic carbon of the nitrile group.

Below is a detailed, self-validating protocol for this synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from 2-cyanothiazole with high purity.

Materials:

-

2-Cyanothiazole

-

Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) gas

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Methodology:

-

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-cyanothiazole (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration). Equip the flask with a magnetic stirrer, a thermometer, and a gas inlet/outlet.

-

Sulfur Addition: Cool the solution to 0 °C using an ice bath. If using H₂S, bubble the gas gently through the solution. If using NaSH (1.5 eq), add it portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is fully consumed.

-

Work-up & Neutralization: Carefully pour the reaction mixture into a beaker containing ice and water. Acidify the aqueous mixture to pH ~2-3 with 1 M HCl. This step protonates the pyridine and any basic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine. The washes are critical for removing impurities and improving the final product's purity.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude yellow solid via flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate.

-

Final Characterization: Confirm the identity and purity of the collected fractions using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the sulfur reagents and potential side reactions with atmospheric moisture.

-

Pyridine as Solvent: Acts as a base to facilitate the reaction and is a suitable polar aprotic solvent for the reagents.

-

Acidic Work-up: Essential for separating the product from the basic pyridine solvent during the extraction phase.

-

Chromatographic Purification: Ensures the removal of unreacted starting material and any side products, providing a final compound of high purity suitable for sensitive biological assays.

Logical Workflow for Synthesis and Verification

Caption: Workflow from synthesis to validated, application-ready material.

Scientific Applications & Strategic Value

This compound is not an end product but rather a strategic starting point. Its value lies in its role as a versatile intermediate for creating more complex molecules with tailored functions.[1][2]

A. Pharmaceutical & Drug Discovery

The compound is a key building block for synthesizing libraries of bioactive molecules.[1] Its thiazole core is present in numerous therapeutics, including anticancer, antiretroviral, and antibacterial agents.[4] Researchers leverage this scaffold to develop novel compounds targeting infectious diseases and for enzyme inhibition studies.[1][2][8]

-

Enzyme Inhibition: The thioamide group can chelate metal ions in enzyme active sites or form unique hydrogen bonds, making it a valuable moiety for designing inhibitors of metalloenzymes or proteases.[1]

-

Antiparasitic Research: Thiazole derivatives have been synthesized and tested for activity against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.[9]

-

Anticancer Drug Development: The 2-aminothiazole core, a close structural relative, is central to the kinase inhibitor Dasatinib, highlighting the importance of this chemical space in oncology.[10]

Caption: The drug discovery cascade starting from a core chemical scaffold.

B. Agrochemical Development

In agricultural science, this compound serves as an intermediate for fungicides and pesticides.[1][2] The thiazole ring is a known toxophore that, when appropriately substituted, can disrupt essential biological processes in fungi and insects, helping to protect crops and improve yields.[8][11]

C. Material and Analytical Sciences

The compound's reactivity and sulfur content make it useful in specialized applications:

-

Material Science: It is explored for creating novel polymers and coatings where the thiazole unit can enhance thermal stability or other material properties.[1][8]

-

Analytical Chemistry: It can be used as a reagent or standard in the development of analytical methods for detecting sulfur-containing compounds.[1]

Safety, Handling, and Storage

Authoritative handling of any chemical requires a deep respect for its potential hazards. Adherence to safety protocols is non-negotiable for ensuring personnel safety and experimental integrity.

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [5] |

| Hazard | H319 | Causes serious eye irritation. | [5] |

| Hazard | H335 | May cause respiratory irritation. | [5] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Precaution | P405 | Store locked up. | [5] |

| Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear NIOSH- or CEN-certified safety glasses with side shields or goggles.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat. Wash hands thoroughly after handling.[5]

Handling and Storage:

-

Use only with adequate ventilation, preferably in a chemical fume hood.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and obtain immediate medical aid.[5]

Conclusion and Future Outlook

This compound (CAS: 60758-41-0) is more than a catalog chemical; it is a potent and versatile starting material with significant relevance in modern chemical and biological sciences. Its established role as a scaffold in medicinal and agrochemical research provides a solid foundation for innovation. Future opportunities will likely arise from its use in novel synthetic methodologies, the development of derivatives targeting emerging disease pathways (such as resistant microbes or specific cancer targets), and its incorporation into advanced functional materials. This guide provides the foundational knowledge for scientists to harness its full potential responsibly and effectively.

References

-

LookChem. (n.d.). Cas 60758-41-0,this compound. [Link]

-

Ismail, M. A., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. [Link]

-

Patel, H. V., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry. [Link]

-

Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

-

Liu, X., et al. (2025). Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. PubMed Central. [Link]

-

Aljamhan, A. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. [Link]

-

Liu, X., et al. (2025). Thiazole substitution of a labile amide bond-a new option toward antiplasmodial pantothenamide-mimics. PubMed. [Link]

-

Li, J. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]

-

Bărbuceanu, F., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 60758-41-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazolecarbothioamide

Foreword: The Thiazole Moiety as a Cornerstone in Modern Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the heterocyclic scaffold of thiazole is a familiar and welcome sight. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged" structure in the pharmacopoeia. From anticancer agents to potent antimicrobials, the thiazole ring is a testament to nature's efficiency and a fertile ground for synthetic innovation.[1] This guide focuses on a particularly intriguing derivative: 2-Thiazolecarbothioamide. As a building block, it offers a rich tapestry of chemical reactivity and a gateway to novel molecular architectures with significant therapeutic potential.[2][3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in harnessing its full potential in the rational design of next-generation therapeutics. This document serves as a comprehensive technical resource, providing not just the "what" but the "why" and "how" of characterizing this versatile compound.

Core Molecular and Physical Characteristics

2-Thiazolecarbothioamide, also known by its synonym Thiazole-2-carbothioic acid amide, is a yellow solid at room temperature and requires storage at 0-8 °C to ensure its stability.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 60758-41-0 | [2][3] |

| Molecular Formula | C₄H₄N₂S₂ | [2][3] |

| Molecular Weight | 144.22 g/mol | [2][3] |

| Appearance | Yellow solid | [2][3] |

| Boiling Point | 284 °C | |

| Density | 1.461 g/cm³ | |

| Melting Point | ~201 °C (for 2-Methyl-1,3-Thiazole-4-Carbothioamide) | [2] |

Note: While a boiling point and density are available from chemical suppliers, these values should be confirmed through peer-reviewed experimental data. The provided melting point is for the closely related analog, 2-Methyl-1,3-Thiazole-4-Carbothioamide, and serves as an estimate for the parent compound.

The structural formula of 2-Thiazolecarbothioamide is presented below:

Caption: Chemical structure of 2-Thiazolecarbothioamide.

Synthesis and Purification: A Practical Approach

The synthesis of 2-Thiazolecarbothioamide can be achieved through a variety of established methods for thiazole and thioamide formation. A common and reliable approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For the synthesis of the title compound, a plausible pathway involves the reaction of glyoxal (as the α-dicarbonyl precursor) with thiourea.

Experimental Protocol: Synthesis of 2-Thiazolecarbothioamide (Adapted from Hantzsch Thiazole Synthesis)

Causality: This protocol leverages the classic Hantzsch reaction, a robust and well-documented method for constructing the thiazole ring system. The choice of starting materials is dictated by their commercial availability and the desired final product.

Caption: Generalized workflow for the synthesis of 2-Thiazolecarbothioamide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (1 equivalent) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the structure and purity of the isolated product using spectroscopic techniques (NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Thiazolecarbothioamide. The key techniques employed are UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring and the carbothioamide group are both chromophores that will exhibit characteristic absorption maxima.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of 2-Thiazolecarbothioamide in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-400 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, which is crucial for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Thiazolecarbothioamide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish connectivity.[5][6]

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the respective protons and carbons in the molecule.

For thioamides, the ¹³C NMR signal for the C=S carbon is typically found in the downfield region of the spectrum.[7] The protons on the thiazole ring will exhibit characteristic chemical shifts and coupling patterns.

X-ray Crystallography: Defining the Three-Dimensional Architecture

Causality: Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of 2-Thiazolecarbothioamide suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.

Solubility Profile: A Key Determinant of Bioavailability

Causality: The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, including formulation development and biological assays. For drug candidates, aqueous solubility is a key determinant of oral bioavailability.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Equilibrium Saturation: Add an excess amount of 2-Thiazolecarbothioamide to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

The solubility of a related compound, 2-Methyl-1,3-Thiazole-4-Carbothioamide, is reported to be low in water but soluble in acidic solutions.[2] A comprehensive solubility study of 2-Thiazolecarbothioamide in a range of pharmaceutically relevant solvents is recommended for any drug development program.

The Role of 2-Thiazolecarbothioamide in Drug Discovery and Development

The thiazole ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic properties and allows for diverse biological activities. 2-Thiazolecarbothioamide, as a versatile building block, serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications in various disease areas, including:

-

Anticancer Agents: Thiazole derivatives have been extensively investigated as inhibitors of various cancer-related targets.[9]

-

Antimicrobial Agents: The thiazole scaffold is present in several antibacterial and antifungal drugs.[2][3]

-

Anti-inflammatory Agents: Thiazole-containing compounds have shown promise as modulators of inflammatory pathways.

The thioamide group in 2-Thiazolecarbothioamide is a key functional handle that can be readily transformed into other functional groups or used to construct larger heterocyclic systems, further expanding its utility in medicinal chemistry.

Caption: The role of 2-Thiazolecarbothioamide in the drug discovery pipeline.

Conclusion: A Promising Scaffold for Future Innovation

2-Thiazolecarbothioamide represents a molecule of significant interest to the scientific community, particularly those engaged in the fields of medicinal chemistry and materials science. Its well-defined core structure, coupled with the reactive potential of the carbothioamide group, makes it an attractive starting point for the synthesis of novel compounds with diverse applications. This guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies required for their determination. By understanding these fundamental characteristics, researchers are better equipped to unlock the full potential of this versatile thiazole derivative and pave the way for future innovations in drug discovery and beyond.

References

-

The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]

-

MDPI. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. [Link]

-

ResearchGate. UV-Vis absorption spectra of compounds 2-4 (2.5@BULLET10 -5 M, 25 °C) in chloroform. [Link]

-

Turkish Journal of Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. [Link]

-

ResearchGate. Synthesis and spectroscopic characterization of 2-furancarbothioamide: N-(4-fluorophenyl)furan-2-carbothioamide. [Link]

-

ResearchGate. Crystal structure of (E)-2-(2-chloro-6-hydroxybenzylidene)hydrazine-1-carbothioamide, C8H8ClN3O4S. [Link]

-

International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

ResearchGate. The UV-Vis spectra of 2,5-dimercapto-1,3,4-thiadiazole (BT) monomer and... [Link]

-

National Center for Biotechnology Information. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

PubMed. 1H and 13C NMR assignments of two new indolic enamide diastereomers from a mangrove endophytic fungus Aspergillus sp. [Link]

-

MDPI. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. [Link]

-

science-softCon. UV/Vis+ Photochemistry Database. [Link]

-

PubMed. Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds. [Link]

-

ResearchGate. Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K. [Link]

-

ResearchGate. Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. [Link]

-

National Center for Biotechnology Information. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. [Link]

-

Bentham Science. Recent Trends in Drug Development for the Treatment of Adenocarcinoma Breast Cancer: Thiazole, Triazole, and Thiosemicarbazone Analogues as Efficient Scaffolds. [Link]

-

National Center for Biotechnology Information. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? [Link]

-

PubMed. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

International Journal of Pharmaceutical Investigation. Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR assignments of two new indolic enamide diastereomers from a mangrove endophytic fungus Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. UV/Vis+ Photochemistry Database [science-softcon.de]

- 9. The Crystal Structure of 1,2,5-thiadiazole-3,4-dicarboxamide - Robert Ramsey McDonald - Google 圖書 [books.google.com.hk]

Introduction: The Structural and Functional Significance of Thiazole-2-carbothioic acid amide

An In-Depth Technical Guide to the Spectroscopic Analysis of Thiazole-2-carbothioic acid amide

This compound (C₄H₄N₂S₂) is a heterocyclic compound featuring a thiazole ring core functionalized with a carbothioamide group at the 2-position.[1] This unique structural arrangement imparts a range of chemical properties that make it a valuable building block in diverse scientific fields.[2] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of new medications for infectious diseases, and in the formulation of agrochemicals like fungicides and herbicides.[1][3] The compound's reactivity and stability also lend it to applications in material science for creating novel polymers and coatings.[1]

Given its pivotal role as a synthetic precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. A multi-faceted spectroscopic approach is not merely a quality control step but a fundamental necessity to ensure the integrity of downstream research and development. This guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—applied to the characterization of this molecule. The focus is on the causality behind spectral features, providing researchers with the foundational knowledge to interpret data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Expertise & Causality: Why NMR is a Definitive Tool

The power of NMR lies in its ability to map the connectivity of atoms. For this compound, ¹H NMR reveals the number of distinct protons, their electronic environments, and their proximity to neighboring protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and functional group identity. The restricted rotation around the C-N bond of the thioamide group, due to resonance, can sometimes lead to non-equivalent protons on the amide nitrogen, offering deeper structural insights.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve amides and to avoid exchange of the N-H protons.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] Standard pulse programs for ¹H and ¹³C (with proton decoupling) are typically used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation: Expected Spectral Features

The structure of this compound suggests a specific set of signals:

-

¹H NMR (in DMSO-d₆):

-

Amide Protons (N-H₂): Two broad singlets are expected in the downfield region (δ ~9.0-11.0 ppm). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Thiazole Protons (C-H): Two signals corresponding to the protons at positions 4 and 5 of the thiazole ring are expected. These will appear as doublets in the aromatic region (δ ~7.5-8.5 ppm) due to coupling with each other.

-

-

¹³C NMR (in DMSO-d₆):

-

Thioamide Carbon (C=S): The most downfield signal, typically appearing around δ ~190-200 ppm.

-

Thiazole Carbons: Three distinct signals are expected for the carbons of the thiazole ring. The C2 carbon, attached to the thioamide group, will be significantly downfield (δ ~160-170 ppm). The C4 and C5 carbons will appear in the δ ~120-150 ppm range.[6]

-

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.0 - 11.0 | Broad Singlet (2H) | -C(=S)NH₂ |

| ¹H | 7.5 - 8.5 | Doublet (1H) | Thiazole H -4/5 |

| ¹H | 7.5 - 8.5 | Doublet (1H) | Thiazole H -5/4 |

| ¹³C | 190 - 200 | Singlet | C =S |

| ¹³C | 160 - 170 | Singlet | Thiazole C -2 |

| ¹³C | 120 - 150 | Singlet | Thiazole C -4/5 |

| ¹³C | 120 - 150 | Singlet | Thiazole C -5/4 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: The Vibrational Fingerprint

Each functional group (e.g., N-H, C=S, C=N) has a characteristic vibrational frequency. The IR spectrum provides a "fingerprint" of the molecule, confirming the presence of the thioamide and thiazole moieties. For this compound, the key is to identify the stretches and bends associated with the N-H bonds of the primary amide and the characteristic vibrations of the C=S bond and the thiazole ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Data Interpretation: Expected Absorption Bands

-

N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amide N-H₂ group.[4]

-

C-H Stretching: A weak absorption above 3000 cm⁻¹ corresponds to the aromatic C-H stretching of the thiazole ring.

-

C=N Stretching: A strong absorption around 1515-1650 cm⁻¹ is indicative of the C=N bond stretching within the thiazole ring.[6]

-

Thioamide Bands: The thioamide group gives rise to several characteristic bands, including the "Thioamide I" band (primarily C=S stretch) around 1300-1400 cm⁻¹ and the "Thioamide II" band (C-N stretch and N-H bend) around 1500 cm⁻¹.

-

C=S Stretching: A moderately intense band in the 700-850 cm⁻¹ region can be attributed to the C=S stretching vibration.

Table 2: Characteristic IR Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3400 | Medium-Strong | N-H Stretch | Primary Amide (-NH₂) |

| > 3000 | Weak | C-H Stretch | Thiazole Ring |

| 1515 - 1650 | Strong | C=N Stretch | Thiazole Ring |

| ~1500 | Medium | N-H Bend / C-N Stretch | Thioamide II Band |

| 1300 - 1400 | Medium | C=S Stretch / C-N Stretch | Thioamide I Band |

| 700 - 850 | Medium | C=S Stretch | Thioamide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise & Causality: Molecular Ion and Structural Clues

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose m/z value confirms the molecular weight. The energy of the ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pathways of thiazole derivatives often involve cleavage of the thiazole ring, providing valuable verification of the core structure.[7][8]

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Data Interpretation: Expected Mass Spectrum

-

Molecular Ion (M⁺•): For this compound (C₄H₄N₂S₂), the exact molecular weight is 144.22. The mass spectrum should show a prominent molecular ion peak at m/z = 144.

-

Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), small peaks at M+1 (m/z = 145) and M+2 (m/z = 146) will be observed. The relatively high intensity of the M+2 peak is a strong indicator of the presence of two sulfur atoms.

-

Key Fragment Ions: Common fragmentation pathways for thiazoles include the cleavage of the C-S and C-N bonds in the ring.[7] Expected fragments could include:

-

[M - H₂S]⁺•: Loss of hydrogen sulfide, m/z = 110.

-

[M - CSNH₂]⁺•: Loss of the thioamide radical, leading to the thiazole cation, m/z = 84.

-

[CSNH₂]⁺: The thioamide cation, m/z = 60.

-

Visualization: Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow from sample synthesis to final structural confirmation using a multi-technique approach.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing conjugated π-systems and heteroatoms with non-bonding electrons.

Expertise & Causality: Conjugation and Chromophores

The thiazole ring is an aromatic system, and the carbothioic acid amide group extends this conjugation. This electronic structure allows for π → π* transitions (from bonding to anti-bonding π orbitals) and n → π* transitions (from non-bonding orbitals, e.g., on sulfur and nitrogen, to anti-bonding π orbitals). These transitions are responsible for the absorption of UV or visible light.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance.

Data Interpretation: Expected Absorption Maxima (λmax)

-

π → π Transitions:* A strong absorption band is expected in the range of 250-300 nm, characteristic of the conjugated π-system of the thiazole ring and thioamide group.

-

n → π Transitions:* A weaker, longer-wavelength absorption may be observed above 300 nm, corresponding to the n → π* transition of the C=S group. The exact position and intensity of these bands are sensitive to solvent polarity.

Table 3: Predicted UV-Vis Absorption Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~250-300 nm | High | π → π | Conjugated Thiazole-Thioamide System |

| > 300 nm | Low | n → π | Thioamide C=S |

Conclusion

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the essential functional groups, mass spectrometry verifies the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic structure. Together, these techniques provide a self-validating system, ensuring the structural integrity and purity of this vital chemical intermediate for researchers and drug development professionals. This guide establishes a foundational framework for the logical and efficient spectroscopic analysis of this compound and related heterocyclic compounds.

References

-

Wenzler, T., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed Central. Retrieved from [Link]

-

Kityk, A. V., et al. (2023). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. Retrieved from [Link]

-

Al-Amiery, A. A. (2019). I.R Spectrum of Thiazole Amide Compound {1}. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides. Retrieved from [Link]

-

Abdel-Aziz, M., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon.... Retrieved from [Link]

-

Ramadan, E. S. (2019). Synthesis and mass spectrometry of some arylidene-hydrazinyl-thiazolines and their 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamide precursors. ResearchGate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Shirai, A., et al. (2014). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Retrieved from [Link]

-

Giorgi, G., & Salvini, L. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles and their Benzo Derivatives. Retrieved from [Link]

-

Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

-

Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Targets in Drug Discovery

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties allow it to engage in a wide array of interactions with biological macromolecules, making it a cornerstone in the design of novel therapeutics.[3][4] Thiazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] This in-depth technical guide provides a comprehensive overview of the key biological targets of thiazole-based compounds for researchers, scientists, and drug development professionals. We will delve into the specific enzymes, receptors, and pathways modulated by these agents, detail robust methodologies for target identification and validation, and present case studies of successful thiazole-based drugs.

Section 1: The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole moiety's prevalence in clinically successful drugs is a testament to its versatility.[7][8] Its aromatic nature, combined with the presence of heteroatoms, allows for a diverse range of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[3] This structural adaptability enables thiazole derivatives to bind with high affinity and specificity to a wide variety of biological targets.[3][4] Several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiviral Ritonavir, feature a thiazole core, highlighting its importance in modern drug design.[7][9][10]

Section 2: A Landscape of Biological Targets for Thiazole-Containing Molecules

The therapeutic diversity of thiazole-based compounds stems from their ability to interact with a multitude of biological targets.[3][5] This section will explore the major classes of proteins and pathways modulated by these versatile molecules.

Enzymes

Enzyme inhibition is a prominent mechanism of action for many thiazole derivatives, particularly in oncology and infectious diseases.[11][12]

-

Protein Kinases: A significant number of thiazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[13][14] Dysregulation of kinase activity is a hallmark of many cancers.[12] Thiazole derivatives have been successfully developed to target both serine/threonine and tyrosine kinases.[12][14] For instance, Dasatinib is a multi-targeted kinase inhibitor that is effective in the treatment of chronic myeloid leukemia (CML).[10][15]

-

Antimicrobial Targets: The thiazole scaffold is a key component in many antimicrobial agents.[16][17] These compounds can target essential bacterial enzymes, disrupting vital processes like cell wall synthesis or DNA replication.[17] One such target is DNA gyrase, an enzyme critical for bacterial DNA supercoiling.[17] Additionally, some thiazole derivatives inhibit enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis in bacteria and protozoa.[18]

-

Neurodegenerative Disease-Related Enzymes: In the context of Alzheimer's disease, thiazole-based compounds have been shown to inhibit several key enzymes.[19][20] These include cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are involved in the degradation of neurotransmitters, and beta-secretase-1 (BACE-1), an enzyme implicated in the production of amyloid-beta plaques.[19][21][22]

Other Important Targets

Beyond enzyme inhibition, thiazole derivatives interact with a range of other biological targets.

-

Tubulin: Some thiazole-containing compounds, like the epothilones, exhibit potent anticancer activity by targeting microtubules.[11] They bind to tubulin, stabilizing microtubules and leading to cell cycle arrest and apoptosis.[11]

-

Receptors: Thiazole derivatives can act as agonists or antagonists at various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors, though this is a less explored area compared to enzyme inhibition.[3]

-

Protein-Protein Interactions: The thiazole scaffold can also be utilized to design molecules that disrupt protein-protein interactions, an emerging and challenging area in drug discovery.

Section 3: Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel bioactive compound is a critical step in drug development. This section outlines key experimental workflows for the identification and validation of targets for thiazole-based compounds.

Target Identification Strategies

Affinity chromatography is a powerful and widely used technique for target identification.[23][24] It relies on the specific interaction between a small molecule "bait" and its protein "prey".[25][26]

Experimental Protocol: Affinity Chromatography Pulldown

-

Probe Synthesis: Synthesize a derivative of the thiazole compound of interest that incorporates a reactive handle for immobilization (e.g., a biotin tag).

-

Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.[27]

-

Lysate Preparation: Prepare a cell or tissue lysate that contains the potential protein targets.

-

Binding: Incubate the lysate with the immobilized probe to allow for the formation of the probe-target complex.[27]

-

Washing: Thoroughly wash the solid support to remove non-specifically bound proteins.[27]

-

Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing ligand.[27]

-

Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[25]

Scientist's Notebook:

-

Causality: The choice of linker between the thiazole compound and the affinity tag is crucial. It should be long enough to avoid steric hindrance but not so long that it introduces non-specific interactions.

-

Controls: A critical control is to perform a parallel experiment with beads that do not have the affinity probe immobilized, or with a structurally similar but inactive compound as the bait. This helps to distinguish true targets from non-specific binders.

Target Validation Techniques

Once potential targets have been identified, their biological relevance must be validated.

-

Enzymatic Assays: For enzyme targets, in vitro activity assays are essential to confirm inhibition.[28] These assays measure the effect of the thiazole compound on the enzyme's catalytic activity.[29]

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics between the thiazole compound and the purified target protein.

Experimental Protocol: In Vitro Kinase Assay

-

Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP.[30]

-

Inhibitor Preparation: Prepare serial dilutions of the thiazole-based compound.

-

Reaction Initiation: Add the thiazole compound to the kinase reaction mixture and incubate.[30] Initiate the phosphorylation reaction by adding ATP.[30]

-

Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays or fluorescence-based assays (e.g., TR-FRET).[28][31]

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Scientist's Notebook:

-

Trustworthiness: Include a "no enzyme" control to account for background signal and a "no inhibitor" (vehicle) control to represent 100% enzyme activity.

-

ATP Concentration: The concentration of ATP used in the assay can influence the apparent IC50 value for ATP-competitive inhibitors. It is often useful to perform the assay at the Km value of ATP for the specific kinase.

Section 4: Case Studies: Successful Thiazole-Based Drug Discovery Programs

The successful development of several thiazole-containing drugs provides valuable insights into the therapeutic potential of this scaffold.

| Drug Name | Primary Target(s) | Therapeutic Area |

| Dasatinib | BCR-ABL, Src family kinases | Oncology (CML)[10][15] |

| Dabrafenib | BRAF V600E kinase | Oncology (Melanoma)[15] |

| Ritonavir | HIV Protease | Antiviral (HIV)[2][7] |

| Sulfathiazole | Dihydropteroate synthase | Antibacterial[7][16] |

Section 5: Future Directions and Emerging Targets

The exploration of thiazole-based compounds in drug discovery is an ongoing and fruitful endeavor. Future research is likely to focus on:

-

Novel Targets: Identifying and validating novel biological targets for thiazole derivatives in areas of unmet medical need.

-

Targeted Covalent Inhibitors: Designing thiazole-based compounds that can form a covalent bond with their target, leading to enhanced potency and duration of action.

-

PROTACs and Molecular Glues: Utilizing the thiazole scaffold in the development of proteolysis-targeting chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.

Section 6: Conclusion

The thiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its ability to interact with a wide range of biological targets has led to the development of important drugs for various diseases. A thorough understanding of the biological targets and the application of robust target identification and validation methodologies will be crucial for unlocking the full therapeutic potential of this remarkable heterocyclic ring system.

References

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). International Journal of Current Science and Engineering, 4(2), 1-11. Retrieved from [Link]

-

1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). PubMed. Retrieved from [Link]

-

Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. (2021). SGS - Engineering & Sciences, 1(1), 1-10. Retrieved from [Link]

-

Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2021). Molecules, 26(21), 6688. Retrieved from [Link]

-

Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). Research in Pharmaceutical Sciences, 19(1), 1-12. Retrieved from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024). ResearchGate. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240. Retrieved from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). PubMed. Retrieved from [Link]

-

Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry, 63(23), 14357-14393. Retrieved from [Link]

-

1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. (2022). Current Medicinal Chemistry, 29(33), 5519-5541. Retrieved from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 188, 112016. Retrieved from [Link]

-

Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical Research, 13(16), 1-10. Retrieved from [Link]

-

Application and synthesis of thiazole ring in clinically approved drugs. (2022). Chinese Chemical Letters, 33(10), 4411-4422. Retrieved from [Link]

-

Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. (2022). International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(10), 6895-6927. Retrieved from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Pharmaceuticals, 15(11), 1421. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Retrieved from [Link]

-

Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.). ResearchGate. Retrieved from [Link]

-

Affinity Chromatography Protocol. (2019). Conduct Science. Retrieved from [Link]

-

The drugs containing thiazole ring. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(10), 6895-6927. Retrieved from [Link]

-

Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. Retrieved from [Link]

-

In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3187. Retrieved from [Link]

-

Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2024). Journal of Biomolecular Structure and Dynamics, 1-15. Retrieved from [Link]

-

Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. (2023). Research Journal of Pharmacy and Technology, 16(12), 5795-5801. Retrieved from [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology, 627, 25-45. Retrieved from [Link]

-

Affinity Chromatography | Principles. (n.d.). Cube Biotech. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Affinity chromatography. (n.d.). Wikipedia. Retrieved from [Link]

-

Affinity Chromatography. (n.d.). Jena Bioscience. Retrieved from [Link]

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. spast.org [spast.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. jptcp.com [jptcp.com]

- 16. jchemrev.com [jchemrev.com]

- 17. researchgate.net [researchgate.net]

- 18. Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. conductscience.com [conductscience.com]

- 24. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 25. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 27. cube-biotech.com [cube-biotech.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 30. In vitro kinase assay [protocols.io]

- 31. benchchem.com [benchchem.com]

Thiazole-2-carbothioic acid amide molecular weight and formula

An In-Depth Technical Guide to Thiazole-2-carbothioic acid amide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold - A Privileged Structure in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents what medicinal chemists refer to as a "privileged scaffold." Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in a multitude of non-covalent interactions have cemented its role as a cornerstone in the design of biologically active agents. From the anti-cancer drug Dasatinib to various anti-infectives, the thiazole motif is a recurring feature in modern pharmacophores. This guide focuses on a specific, highly reactive, and versatile derivative: this compound. Our objective is to provide a comprehensive technical overview for researchers and drug development professionals, moving beyond simple data recitation to explore the causal relationships behind its synthesis, properties, and applications.

Core Physicochemical & Structural Characteristics

This compound, also known as 2-Thiazolecarbothioamide, is a foundational building block in synthetic chemistry.[1][2] Its utility stems from the reactive thioamide group positioned at the C2 position of the thiazole ring, a site amenable to a wide array of chemical transformations.

Quantitative Data Summary

For ease of reference, the core quantitative data for this compound are summarized below. These parameters are critical for experimental design, from calculating molar equivalents in a reaction to interpreting analytical data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂S₂ | [1][2][3][4] |

| Molecular Weight | 144.22 g/mol | [1][2][3][4] |

| CAS Number | 60758-41-0 | [1][2] |

| Appearance | Yellow Solid | [1][2] |

| Purity | Typically ≥ 99% (Assay) | [1][2] |

| Storage Conditions | 0-8 °C, Inert Atmosphere | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical aspect of its utility. A common and efficient laboratory-scale preparation involves the conversion of a nitrile precursor, 2-Cyanothiazole.[4] Understanding the mechanism of this transformation is key to optimizing reaction conditions and ensuring high yield and purity.

Synthetic Pathway: From Nitrile to Thioamide

The conversion of 2-Cyanothiazole to this compound is typically achieved via reaction with a sulfiding agent, most commonly hydrogen sulfide (H₂S) or one of its synthetic equivalents like Lawesson's reagent in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Sulfiding Agent: While gaseous H₂S is effective, its toxicity and handling difficulties make reagents like Lawesson's reagent or sodium hydrosulfide (NaSH) preferable in many laboratory settings. The choice impacts reaction kinetics and workup procedures.

-

Role of the Base: A base, such as pyridine or triethylamine, is crucial. It acts as a catalyst by deprotonating H₂S to the more nucleophilic hydrosulfide anion (HS⁻), which then readily attacks the electrophilic carbon of the nitrile group. This significantly accelerates the rate of thionation.

-

Solvent Selection: Protic solvents like ethanol or methanol are often used as they can help to solubilize the reactants and intermediates. The choice of solvent can influence reaction rates and must be inert to the reactive species involved.

Applications in Research and Development